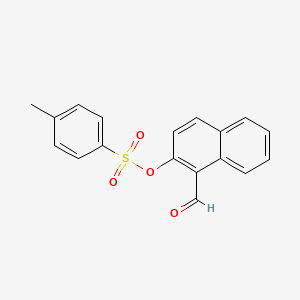

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate, also known as 2-[[(4-Methylphenyl)sulfonyl]oxy]-1-naphthalenecarboxaldehyde , is a chemical compound with the molecular formula C18H14O4S and a molecular weight of 326.37 g/mol . It belongs to the class of organic compounds known as benzenesulfonates .

Synthesis Analysis

The synthesis of this compound involves the reaction between 1-naphthalenecarboxaldehyde and 4-methylbenzenesulfonyl chloride . The latter acts as a sulfonylating agent, leading to the formation of the desired product. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the sulfonyl group replaces a hydrogen atom on the naphthalene ring .

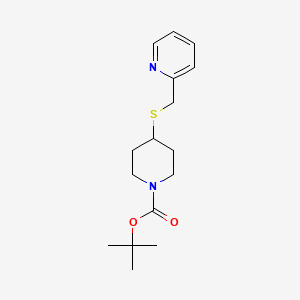

Molecular Structure Analysis

The compound’s molecular structure consists of a naphthalene core with a formyl group (CHO) attached at position 2. The 4-methylbenzenesulfonate moiety is linked to the naphthalene ring via an oxygen atom. The overall structure exhibits both aromatic and aldehyde functional groups .

Applications De Recherche Scientifique

Antibacterial and Anti-Enzymatic Properties

- A study demonstrated that derivatives of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides exhibit potent antibacterial properties and moderate to weak enzyme inhibitory potential against various bacterial strains and enzymes (Abbasi et al., 2015).

Supramolecular Chemistry and Noncovalent Interactions

- Research into 2- and 4-formylphenyl 4-substituted benzenesulfonates has highlighted the importance of halogen-bonding interactions in rationalizing solid-state crystal structures. O...X (X = Cl and Br) and type I X...X halogen-bonding interactions were analyzed, alongside antiparallel π-stacking interactions, demonstrating the stabilizing nature of these interactions in supramolecular architectures (Andleeb et al., 2018).

Corrosion Inhibition

- 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate was found to have excellent inhibitory properties for aluminum corrosion in sulfuric acid, with inhibition efficiency increasing with the concentration of the inhibitor. The study provides insight into the mechanism of inhibition action of these types of compounds (Ehsani et al., 2015).

Synthetic Chemistry and Drug Development

- Derivatives of 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate were prepared and evaluated as antioxidant and corrosion inhibitors for gasoline lubricating oil. This showcases the application of such compounds in enhancing the performance and longevity of lubricating oils in industrial settings (Habib et al., 2014).

Reactivity and Chemical Interactions

- A systematic study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards different classes of nucleophiles under a single set of conditions provides valuable insights into the chemical behavior and potential applications of such compounds in various reactions (Forcellini et al., 2015).

Propriétés

IUPAC Name |

(1-formylnaphthalen-2-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S/c1-13-6-9-15(10-7-13)23(20,21)22-18-11-8-14-4-2-3-5-16(14)17(18)12-19/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPSAPIWOULWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)